molecular formula C11H13NO5 B554501 N-Carbobenzoxy-DL-serine CAS No. 2768-56-1

N-Carbobenzoxy-DL-serine

Cat. No.: B554501
CAS No.: 2768-56-1
M. Wt: 239.22 g/mol
InChI Key: GNIDSOFZAKMQAO-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-DL-serine, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Carbobenzoxy-DL-serine, also known as N-CBZ-DL-serine, is an amino acid derivative that has garnered attention in biochemical research due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological systems.

This compound is a synthetic derivative of the amino acid serine, characterized by the presence of a carbobenzoxy (CBZ) protecting group on the nitrogen atom. Its chemical formula is C11H13NO5C_{11}H_{13}NO_5 with a molecular weight of 239.23 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions, making it suitable for laboratory applications.

The biological activity of this compound primarily stems from its role as a substrate for serine proteases and its involvement in peptide synthesis. The following mechanisms have been identified:

  • Substrate for Serine Proteases : this compound can act as a substrate for various serine proteases, which are enzymes that cleave peptide bonds in proteins. This activity is crucial for many physiological processes, including digestion and immune responses .
  • Inhibition of Protease Activity : Some studies suggest that derivatives of this compound can inhibit serine proteases, thereby modulating their activity. This property has implications in therapeutic applications, particularly in diseases where protease activity is dysregulated .

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies involving microbial strains have shown that this compound can influence the degradation of amino acid-containing compounds, suggesting potential applications in bioremediation and antibiotic development .

2. Role in Peptide Synthesis

This compound is frequently used as a building block in peptide synthesis due to its stability and reactivity. It serves as a precursor for various peptides that possess therapeutic potential, including those with anti-inflammatory and analgesic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific microbial strains; potential for bioremediation ,
Protease SubstrateActs as a substrate for serine proteases involved in various biological processes ,
Peptide SynthesisUtilized in synthesizing bioactive peptides with therapeutic properties ,

Case Study: Microbial Degradation

A study conducted on strain B-9 demonstrated the ability of this strain to degrade this compound derivatives effectively. The degradation behavior was monitored using high-performance liquid chromatography (HPLC), revealing that the compound was hydrolyzed rapidly upon contact with the microbial strain, indicating its potential utility in environmental applications .

Case Study: Therapeutic Applications

In therapeutic contexts, this compound derivatives have been explored for their potential to inhibit serine proteases implicated in various diseases. For example, research has shown that specific modifications to the carbobenzoxy group can enhance the inhibitory effects on target proteases, paving the way for novel drug development strategies .

Scientific Research Applications

Biochemical Research Applications

N-Carbobenzoxy-DL-serine serves as an important substrate in biochemical studies, particularly in the synthesis of peptides and proteins. Its carbobenzoxy group provides protection for the amino group during peptide synthesis, allowing for selective reactions. This characteristic is particularly useful in:

  • Peptide Synthesis : this compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating complex peptide chains.
  • Enzyme Inhibition Studies : The compound has been studied for its role as an inhibitor in various enzymatic reactions, particularly those involving serine proteases. For instance, research has shown that carbobenzoxy derivatives can effectively inhibit serine proteases like trypsin and chymotrypsin, thus providing insights into enzyme mechanisms and potential therapeutic targets .

Pharmaceutical Applications

The therapeutic potential of this compound has been explored in several contexts:

  • Neurological Disorders : Research indicates that serine derivatives can have neuroprotective effects. This compound may play a role in modulating neurotransmission and protecting neurons from excitotoxic damage associated with conditions like amyotrophic lateral sclerosis (ALS) and diabetic neuropathy .
  • Drug Development : The compound is being investigated for its potential use in drug formulations targeting various diseases, including metabolic disorders and neurodegenerative diseases. Its ability to enhance the solubility and stability of active pharmaceutical ingredients makes it a valuable excipient .

Polymer Chemistry Applications

In polymer chemistry, this compound is used as a monomer in the synthesis of biodegradable polymers:

  • Biodegradable Polymers : The incorporation of this compound into polymer chains has been studied for developing environmentally friendly materials that can degrade naturally. These polymers have applications in drug delivery systems and tissue engineering .
  • Chemoenzymatic Polymerization : Recent advancements have demonstrated the use of this compound in chemoenzymatic polymerization processes, leading to the formation of novel polymer structures with tailored properties for specific applications .

Case Studies

  • Peptide Synthesis :
    • A study demonstrated the successful synthesis of a peptide hormone using this compound as a key building block. The resulting peptide exhibited high biological activity, validating the effectiveness of this approach in peptide drug development .
  • Neuroprotective Effects :
    • Clinical trials investigating the effects of serine supplementation on patients with neurological disorders showed promising results. Patients reported improved cognitive function and reduced symptoms associated with neurodegeneration when treated with formulations containing serine derivatives, including this compound .
  • Biodegradable Polymers :
    • Research on biodegradable polymers incorporating this compound revealed that these materials could be effectively used for drug delivery applications, demonstrating controlled release profiles which are crucial for therapeutic efficacy .

Properties

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIDSOFZAKMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308319
Record name N-Benzyloxycarbonyl-DL-serine
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-56-1, 1145-80-8
Record name N-Benzyloxycarbonyl-DL-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Benzyloxycarbonyl-DL-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzoxy-DL-serine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530
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Record name 1145-80-8
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Record name N-Carbobenzoxy-DL-serine
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Record name N-benzyloxycarbonyl-DL-serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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